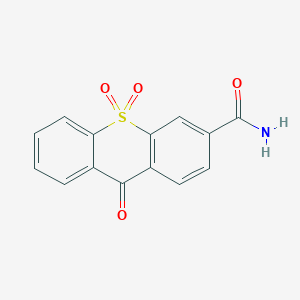

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

描述

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a chemical compound with the molecular formula C14H9NO4S and a molecular weight of 287.29 g/mol . It is known for its unique structure, which includes a thioxanthene core with a carboxamide group and two dioxide groups. This compound is used in various scientific research applications due to its interesting chemical properties.

准备方法

The synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Formation of the Thioxanthene Core: This step involves the cyclization of suitable precursors to form the thioxanthene core.

Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines or amides.

Oxidation to Form Dioxide Groups: The final step involves the oxidation of the thioxanthene core to introduce the dioxide groups.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity.

化学反应分析

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to form thioxanthene derivatives with lower oxidation states.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide serves as a crucial reagent in organic synthesis. It is utilized as a precursor for synthesizing other complex molecules, enabling the development of novel compounds with potential biological activities .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various microbial strains. The mechanism involves interaction with specific enzymes or cellular pathways, leading to microbial cell death .

- Anticancer Potential : The compound has been investigated for its potential to induce apoptosis in cancer cells. It interacts with proteins involved in cell cycle regulation and apoptosis pathways .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and viral infections. Preliminary studies suggest that derivatives of this compound may serve as selective inhibitors for specific enzymes implicated in disease progression .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing complex molecules | Enables development of novel compounds |

| Antimicrobial Activity | Inhibits growth of various microbial strains | Effective against multiple pathogens |

| Anticancer Research | Induces apoptosis in cancer cells | Targets cell cycle regulation proteins |

| Medicinal Chemistry | Potential therapeutic applications | Selective inhibitors for enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in Chemical and Pharmaceutical Bulletin demonstrated that derivatives of thioxanthene compounds, including this compound, showed promising antimicrobial activity against resistant strains of bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) and found significant efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity

Research reported in Pharmaceutical Research indicated that this compound could effectively induce apoptosis in breast cancer cell lines. The mechanism was linked to its ability to modulate signaling pathways associated with cell survival and death, highlighting its potential as a lead compound for further development .

作用机制

The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide can be compared with other similar compounds, such as:

9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide: This compound has a similar thioxanthene core but with a carbonitrile group instead of a carboxamide group.

Thioxanthene derivatives: Various thioxanthene derivatives with different functional groups can be compared based on their chemical properties and biological activities.

The uniqueness of this compound lies in its specific structure and the presence of both carboxamide and dioxide groups, which contribute to its distinct chemical and biological properties.

生物活性

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a compound characterized by its unique thioxanthene structure, featuring a carboxamide group and a 10,10-dioxide functionality. Its molecular formula is C₁₄H₉N₁O₄S, with a molecular weight of approximately 287.29 g/mol. The compound has been the subject of various studies due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against several bacterial strains. The compound's mechanism of action may involve the inhibition of key enzymes or pathways essential for microbial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have garnered attention in medicinal chemistry. Several studies have explored its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating significant potency.

- Study on Colon Cancer Cells : Another investigation revealed that treatment with this compound resulted in a reduction of cell viability in HT-29 colon cancer cells, with an observed IC50 value of around 20 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and proteins involved in critical cellular pathways, which can lead to:

- Inhibition of DNA synthesis : This may contribute to its anticancer effects.

- Disruption of cellular respiration : Affecting energy metabolism in microbial cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods can yield derivatives with enhanced biological activity or altered physical properties.

| Derivative | Biological Activity |

|---|---|

| N-Methyl derivative | Increased anticancer potency |

| Hydroxy derivative | Enhanced antimicrobial activity |

Interaction Studies

Recent investigations utilizing surface plasmon resonance (SPR) and molecular docking simulations have provided insights into the binding affinities and mechanisms of action of this compound within biological systems. These studies indicate that it can effectively bind to target proteins involved in cancer progression and microbial resistance.

常见问题

Basic Research Questions

Q. What established synthesis routes are available for 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide, and how can reaction efficiency be optimized?

- Methodological Guidance :

- Route 1 : Microwave-assisted synthesis (as demonstrated for fluoroquinophenoxazine derivatives) reduces reaction time and improves yield by enhancing reaction homogeneity and energy transfer .

- Route 2 : Sonochemistry can minimize side reactions by promoting cavitation effects, particularly useful for sulfur-containing heterocycles like thioxanthene derivatives .

- Optimization : Vary catalyst loading (e.g., Pd/C or FeCl₃) and solvent polarity (DMF vs. THF) to assess yield improvements. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use ¹H- and ¹³C-NMR to confirm substitution patterns and sulfur/amide functional groups. For example, the thioxanthene core exhibits distinct aromatic proton splitting .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 329.202 g/mol for dichloro derivatives) and fragmentation patterns to rule out impurities .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, especially for polymorph identification .

Q. What safety protocols are essential for handling 9-Oxo-9H-thioxanthene derivatives in the lab?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS classification: Skin Corrosion/Irritation Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as thioxanthene derivatives may release toxic gases (e.g., SO₂) under decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address low yield in the synthesis of this compound?

- Methodological Guidance :

- Byproduct Analysis : Perform LC-MS to identify intermediates (e.g., sulfoxide byproducts) and adjust stoichiometry or reaction time accordingly .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance carboxamide formation .

- Purification : Use column chromatography with gradient elution (hexane:EtOAc) to separate isomers or unreacted starting materials .

Q. How should contradictory solubility data for this compound be resolved?

- Methodological Guidance :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar solvents (toluene) under controlled temperatures (25–50°C) to assess log P variability .

- Dynamic Light Scattering (DLS) : Measure aggregate formation in aqueous buffers, which may explain discrepancies in reported solubility .

- Replicate Experiments : Conduct triplicate measurements under standardized conditions (e.g., USP methods for pH-controlled media) .

Q. What computational approaches are suitable for modeling the reactivity of the thioxanthene core?

- Methodological Guidance :

- DFT Calculations : Use Gaussian or ORCA to simulate electron density maps, focusing on the sulfone group’s electrophilicity and carboxamide’s nucleophilic sites .

- Molecular Dynamics (MD) : Predict solvation effects and stability in biological membranes (e.g., POPC lipid bilayers) for drug delivery studies .

- Docking Studies : Screen against protein targets (e.g., topoisomerases) using AutoDock Vina to identify potential binding modes .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Guidance :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The sulfone group may hydrolyze under high humidity .

- Light Sensitivity : Use UV-vis spectroscopy to track photodegradation; store in amber vials if λmax shifts indicate photoinstability .

- Cryopreservation : For long-term storage, lyophilize and store at -80°C under argon to prevent oxidation .

Q. What strategies can elucidate interactions between this compound and biological targets?

- Methodological Guidance :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for enzyme targets (e.g., bacterial topoisomerases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Cellular Assays : Use fluorescence tagging (e.g., FITC derivatives) to track intracellular localization in eukaryotic cells .

属性

IUPAC Name |

9,10,10-trioxothioxanthene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECFGXHWUOZZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327815 | |

| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-93-7 | |

| Record name | MLS000756729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。